molecular formula C15H12BrN3O3 B2491720 5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide CAS No. 897617-21-9

5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide

Cat. No.: B2491720
CAS No.: 897617-21-9
M. Wt: 362.183
InChI Key: HBPOPOSAUUMLRX-UHFFFAOYSA-N
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Description

5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system, and a furan ring, which is a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

The synthesis of 5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide typically involves multi-step organic synthesis techniquesCommon reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and various catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide include other pyrido[1,2-a]pyrimidine derivatives and furan-containing compounds. These compounds share structural similarities but may differ in their biological activities and chemical reactivity. For example, compounds like 5-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide exhibit similar properties but may have different pharmacological profiles .

Properties

IUPAC Name

5-bromo-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O3/c1-8-5-6-19-12(7-8)17-9(2)13(15(19)21)18-14(20)10-3-4-11(16)22-10/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPOPOSAUUMLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=C(O3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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